EMfilerMin
CAS No.: 159075-60-2
Cat. No.: VC0240706
Molecular Formula: C13H18N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159075-60-2 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 0 |
Introduction
Basic Properties and Chemical Characteristics
Emfilermin is a non-glycosylated recombinant human leukemia inhibitory factor (r-hLIF) produced using recombinant DNA technology. It was initially purified as a factor that could induce differentiation and inhibit proliferation of myeloid leukemic cells . The compound is also known by several alternative names, including AM 424, recombinant leukemia inhibitory factor, and rhLIF .
The basic specifications of Emfilermin are summarized in the following table:
| Property | Specification |
|---|---|
| CAS Number | 159075-60-2 |
| Molecular Weight | ~19,110.84 Da |
| Category | Protein/Peptide |
| Purity | 98% |
| Structure | Four-helix bundle protein |
| Originator | Walter and Eliza Hall Institute of Medical Research, Australia |
Emfilermin is synthesized as a 202 amino acid precursor that undergoes post-translational processing to remove 22 amino acids from its N-terminus, resulting in a 20 kDa mature protein . The mature protein adopts a compact four-helix bundle structure in an up-up-down-down configuration, which is a common structural motif among IL-6 family cytokines .
Molecular Structure and Biochemical Properties
Structurally, Emfilermin exists as a compact four-helix bundle with three disulfide bridges that confer significant stability to the molecule . The first helix (helix A) begins at residue Leu44 (residue 22 of the mature chain), and the N-terminal region is covalently linked to the C-terminal section of helix 3 via two disulfide bonds (Cys34-Cys156 and Cys40-Cys153) . A third disulfide bond joins helix D to the linker between helices A-B .
The N-terminal region of Emfilermin is particularly important for receptor binding . Nuclear magnetic resonance (NMR) analyses have demonstrated that Emfilermin is an extremely stable molecule, evidenced by extremely slow amide-exchange rates and relaxation parameters .
Mechanism of Action and Biological Function
Emfilermin, as a recombinant human LIF, exerts its biological effects through binding to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and glycoprotein 130 (gp130) . This receptor complex activates several intracellular signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK cascades .
Unlike related cytokines such as IL-6, which requires a hexameric receptor complex (two molecules each of IL-6, gp130, and IL-6Rα), Emfilermin forms a trimeric signaling complex consisting of one molecule each of LIF, gp130, and LIFR . The architecture of this complex is crucial for the biological activities of Emfilermin.
Interestingly, Emfilermin binds with high affinity to both receptor chains independently:
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The interaction with LIFR occurs via site III at one end of the four-helix bundle
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The interaction with gp130 occurs via site II
The binding of Emfilermin to LIFR is approximately 80-fold tighter than its binding to gp130, reflecting the greater specificity of this interaction . In vivo, Emfilermin binds to its receptor with high affinity (Kd = 50-100 pM), exhibiting a near diffusion-limited on-rate and an extremely slow off-rate (suggesting a half-life of more than 24 hours at 4°C) .
Biological Activities and Therapeutic Applications
Emfilermin has demonstrated a wide range of biological activities, reflecting the pleiotropic nature of LIF. Its primary therapeutic applications that have been investigated include:
Fertility and Embryo Implantation
A significant focus of Emfilermin's clinical development was in the area of female infertility, particularly for patients with recurrent implantation failure during assisted reproductive techniques . The rationale for this application stemmed from biological evidence that LIF plays crucial roles in:
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Embryo-maternal interaction during implantation
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Differentiation of cytotrophoblasts toward the anchoring extravillous phenotype
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Enhancement of blastocyst formation and improvement of embryo quality
Immunomodulatory Functions
Emfilermin, as a recombinant LIF, has significant immunomodulatory properties. It has been shown to:
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Inhibit Th17 cell differentiation by suppressing the expression of RORγt
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Promote the development of immune-tolerant dendritic cells
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Induce differentiation of immunosuppressive macrophages
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Protect tissues during infection by maintaining barrier function and homeostasis
Development History and Current Status
Emfilermin was originally discovered at the Walter and Eliza Hall Research Institute in Melbourne, Australia . Its development followed a complex path with several pharmaceutical companies involved:
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Early development work on the compound was conducted at the Walter and Eliza Hall Institute
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Amrad Corporation (Australia) undertook clinical development for chemotherapy-induced peripheral neuropathy
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Serono conducted clinical trials for female infertility, particularly for patients with recurrent implantation failure during IVF
The timeline of key development events includes:
| Date | Event |
|---|---|
| Pre-2003 | Discovery and initial characterization at Walter and Eliza Hall Institute |
| Pre-2004 | Amrad conducts clinical trials for chemotherapy-induced peripheral neuropathy |
| 2004 | Amrad abandons development after trials show lack of efficacy for neuropathy |
| June 2004 | Serono completes international proof-of-concept phase II trial for female infertility |
| Post-2004 | Development appears to have been discontinued for major indications |
Currently, Emfilermin appears to be available primarily as a research reagent rather than an approved therapeutic agent . It is offered by several suppliers for research purposes, particularly in studies related to chemotherapy-induced peripheral neuropathy and basic research on leukemia inhibitory factor biology .
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